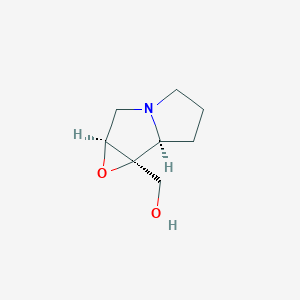
2-Methoxy-1-naphthonitrile
Descripción general
Descripción
2-Methoxy-1-naphthonitrile is a chemical compound that has been the subject of various research studies due to its potential applications in organic synthesis and material science. The compound features a naphthalene core with a methoxy group and a nitrile group attached to it, which allows it to participate in a variety of chemical reactions and serve as a building block for more complex molecules.
Synthesis Analysis
The synthesis of derivatives of 2-methoxy-1-naphthonitrile has been explored in several studies. For instance, a method for synthesizing 2-methoxy-1-naphthyl sulfoxides with high enantiomeric purity has been reported, which involves the reaction of menthyl 2-methoxy-1-naphthalenesulfinate with organomagnesium reagents . Additionally, a practical synthesis route for 2-(6-methoxy-2-naphthyl)propenoic acid, a precursor to the anti-inflammatory agent naproxen, has been described, showcasing the utility of 2-methoxy-1-naphthonitrile derivatives in pharmaceutical synthesis .
Molecular Structure Analysis
The molecular structure of 2-methoxy-1-naphthonitrile derivatives plays a crucial role in their reactivity and properties. For example, the stereochemistry of a tetrahydroisoquinoline derivative synthesized from a 2-methoxy-1-naphthyl sulfoxide was determined by single-crystal X-ray structure determination . The introduction of a methoxy group in the naphthalene ring has been found to stabilize certain radicals, as seen in the study of naphthoyloxyl radicals generated from photocleavage of 1-(naphthoyloxy)-2-pyridones .
Chemical Reactions Analysis
2-Methoxy-1-naphthonitrile and its derivatives undergo various photochemical reactions. For instance, photochemical reactions with methylbenzenes have been studied, leading to products such as 1,1'-(1,2-ethane-diyl)bis-(2,4,5-trimethylbenzene) and hydroxylated or dihydro naphthalenecarbonitriles . Photocycloadditions with acrylonitrile and dihydropyran have also been explored, resulting in cyclobutane adducts . Moreover, photocycloaddition with phenols leads to the formation of substituted azocin-2(1H)-ones .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-methoxy-1-naphthonitrile derivatives are influenced by their molecular structure. For example, the refractive indices and dielectric constants of polymers derived from dihydroxynaphthalene, which is structurally related to 2-methoxy-1-naphthonitrile, have been characterized, indicating the potential of these materials in optical applications . The presence of the methoxy group affects the stability and reactivity of radicals derived from these compounds, as seen in the behavior of naphthoyloxyl radicals .
Aplicaciones Científicas De Investigación
Summary of the Application
2-Methoxy-1-naphthonitrile has been used in photoreactions with tetramethylethylene in various solvents . The study of these photoreactions can provide valuable insights into the behavior of these compounds under different conditions, which can be useful in various fields such as organic synthesis and materials science.
Methods of Application or Experimental Procedures
The photoreactions of 2-Methoxy-1-naphthonitrile with tetramethylethylene were studied in different solvents including hexane, benzene, dimethoxyethane, methanol, and acetonitrile . The reactions were likely carried out under controlled conditions, with careful measurement of reactant and product concentrations.
Results or Outcomes
In non-polar solvents like hexane, benzene, or dimethoxyethane, the exclusive products were cyclobutanes . In methanol, products of photoreduction were formed . It was proposed that the cyclobutane formation in non-polar solvents involves exciplex intermediates, while in polar media electron transfer occurs and results in photoreduction .
If you’re interested in a similar compound, 4-Methoxy-1-naphthonitrile has been used in the preparation of 1 (endo),8b-dicyano-4-methoxy-1,2,2a-trihydrocyclobuta [a]naphthalene . It was also used to synthesize substituted azocin-2 (1H)-ones .
If you’re interested in a similar compound, 4-Methoxy-1-naphthonitrile has been used in the preparation of 1 (endo),8b-dicyano-4-methoxy-1,2,2a-trihydrocyclobuta [a]naphthalene . It was also used to synthesize substituted azocin-2 (1H)-ones .
Propiedades
IUPAC Name |
2-methoxynaphthalene-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c1-14-12-7-6-9-4-2-3-5-10(9)11(12)8-13/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPIZWRFKCSLGQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70166783 | |
| Record name | 2-Methoxy-1-naphthonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70166783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-1-naphthonitrile | |
CAS RN |
16000-39-8 | |
| Record name | 2-Methoxy-1-naphthalenecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16000-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-1-naphthonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016000398 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16000-39-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94825 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methoxy-1-naphthonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70166783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxy-1-naphthonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.469 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















